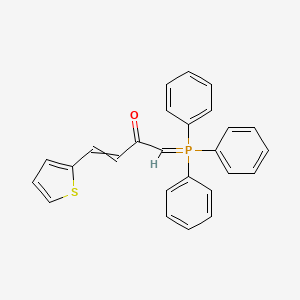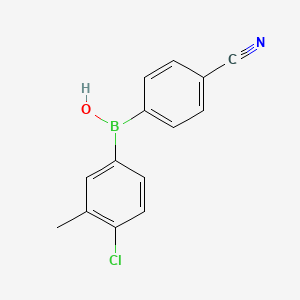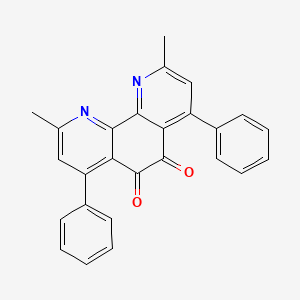
2-Hexadecyl-2-octadecyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecyl-2-octadecyloxirane is a chemical compound known for its unique structure and properties It belongs to the class of oxiranes, which are three-membered cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-2-octadecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of hexadecene and octadecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecyl-2-octadecyloxirane undergoes several types of chemical reactions, including:
Ring-Opening Reactions: These are the most common reactions for oxiranes. They can be catalyzed by acids, bases, or nucleophiles, leading to the formation of various products.
Oxidation and Reduction: The compound can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Nucleophilic substitution can occur at the oxirane ring, leading to the formation of functionalized derivatives.
Common Reagents and Conditions
Acids and Bases: Sulfuric acid, hydrochloric acid, and sodium hydroxide are commonly used to catalyze ring-opening reactions.
Nucleophiles: Water, alcohols, and amines are typical nucleophiles that react with the oxirane ring.
Oxidizing Agents: Potassium permanganate and osmium tetroxide are used for oxidation reactions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the
Properties
CAS No. |
922163-94-8 |
|---|---|
Molecular Formula |
C36H72O |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
2-hexadecyl-2-octadecyloxirane |
InChI |
InChI=1S/C36H72O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36(35-37-36)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 |
InChI Key |
UBGIZNINCBQODC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)
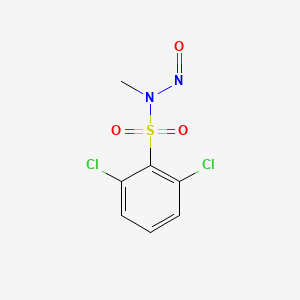
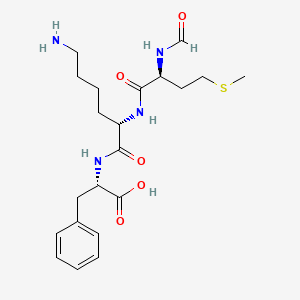
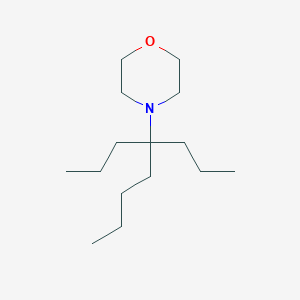
![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
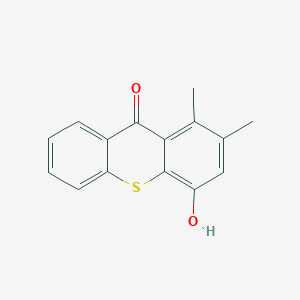
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
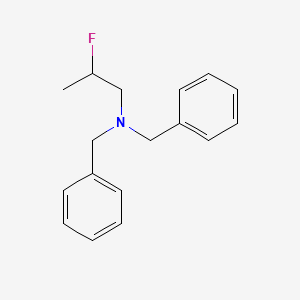
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)

